molecular formula C7H6F3NS B1465875 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol CAS No. 1053658-27-7

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1465875
CAS No.: 1053658-27-7
M. Wt: 193.19 g/mol
InChI Key: KYYULPWLWVEAPB-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is a heteroaromatic compound with the molecular formula C7H6F3NS. It is characterized by the presence of a trifluoromethyl group and a thiol group attached to a pyridine ring.

Biochemical Analysis

Biochemical Properties

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, the compound can act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell health . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, this compound may interact with enzymes involved in oxidative metabolism, affecting the production and utilization of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern is crucial for the compound’s activity, as it determines the sites of action and the extent of its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is critical for the compound’s interaction with specific biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metalation reaction, where (trifluoromethyl)pyridyllithiums are prepared via metalation and then reacted with sulfur-containing reagents to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale metalation reactions followed by purification processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYULPWLWVEAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=S)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.